molecular formula C11H12ClNO3 B13553883 (4S)-4-(3-Chlorophenoxy)-L-proline

(4S)-4-(3-Chlorophenoxy)-L-proline

Cat. No.: B13553883
M. Wt: 241.67 g/mol
InChI Key: LUANXJIOUGKVRZ-UHFFFAOYSA-N
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Description

(4S)-4-(3-Chlorophenoxy)-L-proline is a chiral proline derivative characterized by a 3-chlorophenoxy substituent at the 4-position of the proline ring. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.787 g/mol and a stereochemical configuration defined by two stereocenters (2S,4S) . This compound is often synthesized as a tert-butoxycarbonyl (Boc)-protected intermediate, enhancing its stability for applications in peptide synthesis and medicinal chemistry . Key physicochemical properties include a density of 1.3 g/cm³, boiling point of 482.8°C, and a LogP (octanol-water partition coefficient) of 3.46, indicating moderate lipophilicity .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO3/c12-7-2-1-3-8(4-7)16-9-5-10(11(14)15)13-6-9/h1-4,9-10,13H,5-6H2,(H,14,15)

InChI Key

LUANXJIOUGKVRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (4S)-4-(3-chlorophenoxy)-L-proline typically begins with suitably protected L-proline or hydroxy-L-proline derivatives. The key steps involve:

  • Protection of the amino and carboxyl groups to prevent side reactions.
  • Introduction of the 3-chlorophenoxy substituent at the 4-position via nucleophilic substitution or coupling reactions.
  • Stereoselective control to ensure the (4S) configuration.
  • Deprotection to yield the free amino acid.

Protection of Proline Derivatives

A common approach is to protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups and the carboxyl group as esters (e.g., benzyl ester) to facilitate selective reactions on the pyrrolidine ring without affecting other functional groups.

For example, (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid is an intermediate where the amino group is Boc-protected.

Introduction of the 3-Chlorophenoxy Group

The 3-chlorophenoxy substituent is introduced at the 4-position of the proline ring through nucleophilic substitution of a suitable leaving group or via coupling reactions:

  • Starting from 4-hydroxy-L-proline derivatives, the hydroxy group is converted into a good leaving group such as a tosylate (p-toluenesulfonyl ester).
  • The tosylate intermediate undergoes nucleophilic substitution with 3-chlorophenol or its derivatives to form the 4-(3-chlorophenoxy) substituent.
  • Alternatively, phenoxy substitution can be achieved by coupling reactions using standard coupling reagents in solvents like ethyl acetate or toluene.

Stereoselective Control

Stereochemistry is controlled by starting from stereochemically pure L-proline or hydroxyproline derivatives and by using stereospecific reactions such as:

  • Mitsunobu reactions for inversion of stereochemistry at the 4-position if needed.
  • Epoxidation and ring-opening strategies to install substituents with defined stereochemistry.
  • Use of chiral auxiliaries or protecting groups to preserve stereochemistry during transformations.

After the introduction of the 3-chlorophenoxy group, protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc group removal) or hydrogenolysis (for Cbz group).

Purification is typically achieved by recrystallization from solvents like ethyl acetate or by chromatographic methods to obtain the pure (4S)-4-(3-chlorophenoxy)-L-proline.

Representative Preparation Route Summary Table

Step Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 L-Proline or trans-4-hydroxy-L-proline Boc or Cbz protection; esterification Protected proline derivative
2 Protected 4-hydroxy-L-proline p-Toluenesulfonyl chloride in pyridine, 0-4°C Formation of 4-tosylate intermediate
3 4-tosylate intermediate 3-Chlorophenol, base (e.g., NaH), solvent (DMF or THF) Nucleophilic substitution to 4-(3-chlorophenoxy) derivative
4 Protected 4-(3-chlorophenoxy)-proline derivative Acidic deprotection (TFA or HCl) or hydrogenolysis Removal of protecting groups, free amino acid
5 Crude product Recrystallization or chromatography Pure (4S)-4-(3-chlorophenoxy)-L-proline

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(3-Chlorophenoxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the chlorophenoxy group or the proline backbone.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of (4S)-4-(3-Chlorophenoxy)-L-proline.

    Reduction: Reduced forms of the chlorophenoxy group or the proline backbone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-4-(3-Chlorophenoxy)-L-proline has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving protein-ligand interactions due to its proline backbone.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-(3-Chlorophenoxy)-L-proline involves its interaction with specific molecular targets. The proline backbone allows it to fit into proline-specific binding sites, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4S)-4-(Phenylthio)-L-proline Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂S
  • Molecular Weight : 259.75 g/mol
  • Substituent : Phenylthio (-SPh) group at the 4-position.
  • Key Differences: The phenylthio group introduces sulfur, which may enhance hydrogen bonding and alter metabolic stability compared to the 3-chlorophenoxy group. The hydrochloride salt form increases water solubility, whereas the Boc-protected (4S)-4-(3-chlorophenoxy)-L-proline is more lipophilic (LogP = 3.46 vs. ~1.5 for the phenylthio analog) .
  • Applications: Used as an impurity standard in drug synthesis (e.g., zofenopril) due to its structural similarity to angiotensin-converting enzyme (ACE) inhibitors .

(4S)-4-Cyclohexyl-L-proline Derivatives

  • Example : (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline.
  • Molecular Features: A bulky cyclohexyl group replaces the aromatic 3-chlorophenoxy substituent. Phosphinyl and acetyl modifications enhance interactions with enzymatic targets (e.g., metalloproteases) .
  • Phosphinyl derivatives exhibit higher specificity for phosphoprotein-binding domains .

4-Amino-2-(4-chlorophenyl)quinoline Derivatives

  • Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k).
  • Molecular Features: A quinoline core with chloro- and methoxy-substituted aryl groups. Melting point: 223–225°C (vs. Boc-protected proline derivatives, which are typically liquids or low-melting solids) .
  • Key Differences: Quinoline derivatives are rigid, planar structures with strong fluorescence properties, unlike the flexible proline scaffold. Applications differ: Quinolines are used in optoelectronics and antimicrobial agents, while proline derivatives are employed in peptide therapeutics .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) LogP Key Applications
(4S)-4-(3-Chlorophenoxy)-L-proline C₁₆H₂₀ClNO₅ 341.79 3-Chlorophenoxy, Boc 3.46 Peptide synthesis, drug intermediates
(4S)-4-(Phenylthio)-L-proline HCl C₁₁H₁₄ClNO₂S 259.75 Phenylthio ~1.5 ACE inhibitor impurities
4k (Quinoline derivative) C₂₂H₁₇ClN₂O 366.84 4-Chlorophenyl, methoxy N/A Antimicrobial agents, optoelectronics
(4S)-4-Cyclohexyl-L-proline C₁₄H₂₅NO₃P ~300 (varies) Cyclohexyl, phosphinyl N/A Enzyme inhibitors

Research Findings and Implications

Steric and Electronic Effects: The 3-chlorophenoxy group in (4S)-4-(3-Chlorophenoxy)-L-proline provides a balance of lipophilicity and electronic withdrawal, making it suitable for targeting hydrophobic enzyme pockets (e.g., proteases) . In contrast, the phenylthio group in its analog may improve binding to sulfur-dependent enzymes like cysteine proteases .

Synthetic Utility: Boc protection in (4S)-4-(3-Chlorophenoxy)-L-proline simplifies purification and prevents racemization during peptide coupling, a feature absent in unprotected analogs like the phenylthio derivative .

Biological Activity: Quinoline derivatives (e.g., compound 4k) exhibit broad-spectrum antimicrobial activity due to their planar aromatic systems, which intercalate into DNA. This mechanism is irrelevant to proline derivatives, which primarily modulate protein-protein interactions .

Thermal Stability: The high boiling point of (4S)-4-(3-Chlorophenoxy)-L-proline (482.8°C) suggests stability under high-temperature reactions, advantageous for industrial-scale synthesis .

Biological Activity

(4S)-4-(3-Chlorophenoxy)-L-proline is a compound that has garnered attention in various biological and medicinal research contexts due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(4S)-4-(3-Chlorophenoxy)-L-proline is an amino acid derivative characterized by the presence of a chlorophenoxy group. Its molecular formula is C10H12ClNO2C_{10}H_{12}ClNO_2, and it has a molecular weight of 215.66 g/mol. The compound's structural features contribute to its unique biological properties.

The biological activity of (4S)-4-(3-Chlorophenoxy)-L-proline is primarily attributed to its interaction with various molecular targets within biological systems. It has been suggested that the compound may modulate enzymatic pathways, particularly those involving proline metabolism and related signaling cascades. The mechanism of action involves:

  • Inhibition of Proline Metabolism : The compound may inhibit proline hydroxylases, enzymes critical for collagen synthesis and cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Research has shown that (4S)-4-(3-Chlorophenoxy)-L-proline exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

Biological Activity Overview

Activity Type Description Source
AntimicrobialExhibits activity against bacteria and fungi, potentially useful in treating infections.BenchChem
AntioxidantMay reduce oxidative stress in cells, contributing to protective effects in various tissues.BenchChem
Enzyme InhibitionInhibits proline hydroxylases, affecting collagen synthesis and cellular signaling.PMC

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in BenchChem investigated the antimicrobial properties of (4S)-4-(3-Chlorophenoxy)-L-proline, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or antifungal treatments.
  • Oxidative Stress Reduction : Research highlighted in PMC explored the compound's role as an antioxidant, showing that it could effectively scavenge free radicals in vitro. This property is particularly relevant for conditions characterized by oxidative stress, such as neurodegenerative diseases .
  • Proline Metabolism : Another study focused on the inhibition of proline hydroxylases by (4S)-4-(3-Chlorophenoxy)-L-proline, indicating its potential to disrupt collagen synthesis pathways, which could have implications for fibrotic diseases .

Q & A

Q. What are the key synthetic strategies for introducing the 3-chlorophenoxy group into L-proline derivatives?

The synthesis of (4S)-4-(3-chlorophenoxy)-L-proline typically involves stereoselective functionalization at the 4-position of L-proline. A common approach includes:

  • Protection of L-proline : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and carboxyl groups, enabling selective modification at the 4-position .
  • Etherification : React the protected proline with 3-chlorophenol derivatives under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to achieve stereochemical control .
  • Deprotection : Remove protecting groups under mild acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Bn) conditions to yield the final product .

Key Consideration : Optimize reaction solvents (e.g., THF vs. DMF) to minimize racemization during etherification.

Q. How can the stereochemical integrity of (4S)-4-(3-chlorophenoxy)-L-proline be verified?

Use a combination of:

  • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • Circular Dichroism (CD) : Compare the CD spectrum with known L-proline derivatives to confirm the (4S) configuration .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Boc-protected derivatives) to validate stereochemistry .

Methodological Tip : Cross-validate results with nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements .

Q. What are the primary biological targets for proline derivatives with aromatic ether substituents?

Proline derivatives like (4S)-4-(3-chlorophenoxy)-L-proline are explored for:

  • Enzyme Inhibition : Target prolyl hydroxylases (PHDs) or peptidyl-prolyl isomerases (PPIases) due to structural mimicry of natural substrates .
  • Neuroprotection : Act as surrogates in glycine-proline-glutamate (GPE) peptidomimetics to enhance blood-brain barrier penetration .
  • Antimicrobial Activity : The 3-chlorophenoxy group may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins .

Experimental Design : Use fluorescence polarization assays to quantify PPIase binding affinity .

Advanced Research Questions

Q. How can enantioselective synthesis of (4S)-4-(3-chlorophenoxy)-L-proline be optimized for industrial-scale applications?

  • Catalytic Asymmetric Methods : Utilize chiral phosphoric acid catalysts in Mitsunobu-like reactions to improve enantiomeric excess (ee) >98% .
  • Flow Chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce racemization during scale-up .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Data Contradiction Note : Conflicting ee values reported in batch vs. flow systems require rigorous chiral purity assays at each scale-up stage .

Q. What computational tools predict the conformational stability of (4S)-4-(3-chlorophenoxy)-L-proline in aqueous vs. lipid environments?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model proline ring puckering and substituent orientation in solvated systems .
  • Quantum Mechanics (QM) : Calculate torsional barriers for the 3-chlorophenoxy group using DFT (B3LYP/6-311+G(d,p)) to assess rotational freedom .
  • LogP Predictions : Employ SwissADME or MarvinSuite to estimate partition coefficients, guiding formulation for biological assays .

Validation Step : Compare computational LogP values with experimental HPLC-derived retention times .

Q. How do structural modifications at the 4-position of L-proline impact enzymatic stability in vivo?

  • Metabolic Profiling : Incubate derivatives with liver microsomes to identify oxidative hotspots (e.g., para-chlorine substitution resists CYP450-mediated metabolism) .
  • Protease Resistance Assays : Test stability against proline-specific endopeptidases using LC-MS/MS to quantify degradation rates .
  • Steric Effects : Bulkier substituents (e.g., 3-chlorophenoxy vs. hydroxy) reduce enzymatic cleavage by >50% in simulated gastric fluid .

Contradiction Alert : Some studies report increased renal clearance for halogenated prolines, necessitating pharmacokinetic studies in multiple models .

Q. What analytical challenges arise when characterizing (4S)-4-(3-chlorophenoxy)-L-proline in complex matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis® MCX) to isolate the compound from biological fluids .
  • Detection Limits : Employ UPLC-QTOF-MS with negative ion mode (m/z 260–265 range) for sub-ng/mL sensitivity .
  • Degradation Products : Monitor for hydrolyzed metabolites (e.g., 3-chlorophenol) via GC-MS with derivatization (BSTFA) .

Best Practice : Spike deuterated internal standards (e.g., L-proline-d7) to correct for ion suppression .

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